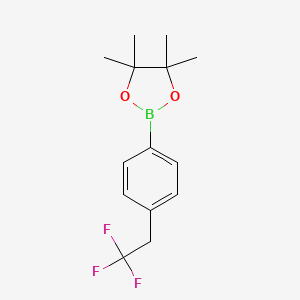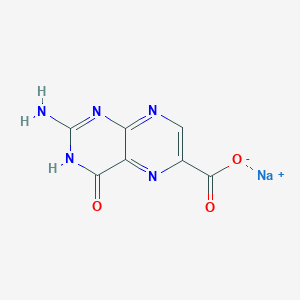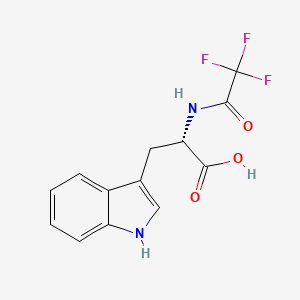
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester: is a chemical compound with the molecular formula C24H26ClNO9 and a molecular weight of 507.92 g/mol . It is an intermediate in the synthesis of unstable metabolites of the nonsteroidal anti-inflammatory drug (NSAID) Zomepirac . This compound is known for its ability to react with endogenous proteins to form potentially toxic covalent Zomepirac-protein adducts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester involves the esterification of Zomepirac Acyl-O-β-D-glucuronide with 2-propenyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out at a controlled temperature to ensure the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester involves its ability to form covalent adducts with endogenous proteins . This reaction is facilitated by the ester group, which can react with nucleophilic amino acid residues in proteins . The formation of these adducts can lead to potential toxicity, making it a compound of interest in toxicological studies .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester is unique due to its ability to form potentially toxic covalent adducts with proteins, which is not commonly observed with other similar compounds . This property makes it particularly valuable in studies related to drug metabolism and toxicity .
Properties
CAS No. |
860615-41-4 |
|---|---|
Molecular Formula |
C24H26ClNO9 |
Molecular Weight |
507.9 g/mol |
IUPAC Name |
prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H26ClNO9/c1-4-9-33-23(32)22-20(30)19(29)21(31)24(35-22)34-16(27)11-15-10-12(2)17(26(15)3)18(28)13-5-7-14(25)8-6-13/h4-8,10,19-22,24,29-31H,1,9,11H2,2-3H3/t19-,20-,21+,22-,24+/m0/s1 |
InChI Key |
LMOVOVRWRQCXOQ-QMDPOKHVSA-N |
Isomeric SMILES |
CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OCC=C)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)OCC=C)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl |
Synonyms |
1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propenyl Ester; 1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propen-1-yl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B1144773.png)



